8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Overview
Description
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound that belongs to the class of benzoxepines This compound is characterized by the presence of a fluorine atom at the 8th position and an amine group at the 5th position of the benzoxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Reduction: The ketone group in 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of functionalized benzoxepine derivatives.
Scientific Research Applications
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one: This compound is a precursor in the synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride.
2,3,4,5-Tetrahydro-1-benzoxepin-5-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and specific binding affinities, making it distinct from its analogs.
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFILSJQAMBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-00-9 | |
Record name | 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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